ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features an ethyl group attached to the pyrazole ring and an amide linkage connecting the pyrazole to the thiazole ring, making it a valuable molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-ethyl-1H-pyrazole-5-carboxylic acid and 1,3-thiazole-4-carboxylic acid.
Amide Formation: The carboxylic acid groups are activated and coupled using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: The resulting amide is then esterified using ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidines.
Substitution: The pyrazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiazole ring.
Thiazolidines: Resulting from the reduction of the thiazole ring.
Substituted Pyrazoles and Thiazoles: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the thiazole ring.
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-oxazole-4-carboxylate: Similar but with an oxazole ring instead of thiazole.
Uniqueness: Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is unique due to its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its synthesis, reactions, and applications highlight its importance and potential for future advancements.
Biological Activity
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Structural Overview
The compound features a thiazole ring and a pyrazole moiety, characterized by the following molecular formula:
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 294.33 g/mol
The structure includes an ethyl ester group attached to a thiazole ring, which is further substituted with an amido group derived from a pyrazole. This specific arrangement enhances its biological activity compared to simpler derivatives that lack such synergistic effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Derivatives of pyrazole and thiazole have been documented to show activity against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may also possess antimicrobial capabilities, potentially making it useful in treating infections .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds with similar structures have shown promising results in reducing inflammation in various animal models .
Synthesis and Evaluation
A study detailed the synthesis of various pyrazole derivatives, including those with thiazole substitutions. These compounds were evaluated for their biological activities, particularly focusing on their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, including breast and liver cancer cells .
Anticancer Activity
Compounds containing the pyrazole scaffold have been recognized for their anticancer potential. For example, several studies have highlighted the ability of pyrazole derivatives to inhibit tumor growth both in vitro and in vivo. Specifically, this compound could be evaluated for its effects on cancer cell proliferation and apoptosis induction .
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression. The unique combination of thiazoles and pyrazoles may enhance binding affinities towards these targets, leading to effective modulation of biochemical pathways .
Properties
IUPAC Name |
ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-16-9(5-6-13-16)10(17)15-12-14-8(7-20-12)11(18)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAAJWHTUIROOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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